molecular formula C7H15NO2 B13317890 2-[(Propan-2-yl)amino]butanoic acid

2-[(Propan-2-yl)amino]butanoic acid

Cat. No.: B13317890
M. Wt: 145.20 g/mol
InChI Key: ZRQOLCFROPHFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Propan-2-yl)amino]butanoic acid is a branched-chain amino acid derivative characterized by a butanoic acid backbone substituted at the second carbon with an isopropylamino group (–NH–CH(CH₃)₂). Applications range from pharmaceutical intermediates to ligands for enzyme targeting .

Properties

IUPAC Name

2-(propan-2-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-6(7(9)10)8-5(2)3/h5-6,8H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQOLCFROPHFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Chloro- and Amine-Substitution Pathway

Method Overview:
This traditional route involves the nucleophilic substitution of chlorobutyric acid derivatives with amines, catalyzed by specific reagents such as urotropine (hexamethylenetetramine). The process is optimized to reduce costs and by-products.

Detailed Process:

  • Starting Material: 2-chlorobutyric acid
  • Catalyst: Urotropine (hexamethylenetetramine)
  • Reaction Conditions:
    • Temperature: 20°C to 90°C
    • Reaction Time: 2 to 30 hours
    • Solvent: Water and alcohol mixture
  • Procedure:
    • Mix 2-chlorobutyric acid with urotropine in a reaction vessel at room temperature.
    • Introduce liquefied ammonia (NH₃) in a molar ratio of 2–5:1 relative to 2-chlorobutyric acid.
    • Maintain temperature and reaction time as specified.
    • Post-reaction, analyze the solubility differences to isolate the target amino acid via filtration.

Advantages:

  • Cost-effective due to raw material choice
  • Reduced by-products and higher yield (over 50%)
  • Simplified recovery process

Research Data:

  • Yield: Up to 62% in optimized conditions
  • Purity: Over 97% 2-Gamma-propalanine content

Enzymatic Hydrolysis of Racemic N-Benzoyl-2-Aminobutyric Acid

Method Overview:
This approach employs enzymatic resolution to produce enantiopure (S)-2-aminobutyric acid . Racemic N-benzoyl derivatives are selectively hydrolyzed using acylase enzymes, which hydrolyze the protected amino acid to its free form.

Process Details:

  • Starting Material: Racemic N-benzoyl-2-aminobutyric acid
  • Enzyme: Acylase (specific for N-protected amino acids)
  • Reaction Conditions:
    • pH: 6.5 to 9.5 (neutral to basic)
    • Temperature: 60°C to 85°C
    • Duration: 1 to 24 hours
  • Procedure:
    • Dissolve racemic N-benzoyl-2-aminobutyric acid in water.
    • Add acylase enzyme (soluble or immobilized).
    • Adjust pH and temperature accordingly.
    • After hydrolysis, separate the enantiomerically pure (S)-2-aminobutyric acid via crystallization or extraction.

Research Data:

  • Enantiomeric excess: Up to 95% enantiomeric ratio
  • Yield: Approximately 50–60% depending on reaction conditions

Asymmetric Catalytic Synthesis

Method Overview:
Recent advances have enabled the asymmetric synthesis of unprotected β2-amino acids using chiral catalysts, notably confined imidodiphosphorimidate (IDPi) catalysts, in a one-pot process.

Key Features:

  • Catalyst: IDPi, a highly enantioselective chiral Brønsted acid
  • Reaction Type: Mukaiyama Mannich-type reaction involving bis-silyl ketene acetals and silylated aminomethyl ethers
  • Process:
    • React bis-silyl ketene acetals with silylated aminomethyl ether in the presence of IDPi catalyst.
    • Hydrolyze the product to obtain free β2-amino acids with high enantiomeric purity.

Advantages:

  • High yield and enantioselectivity
  • Scalability and straightforward workup
  • No need for protecting groups

Research Data:

  • Yield: Up to 99%
  • Enantiomeric ratio: 95:5 to 96:4

Data Table Summarizing Preparation Methods

Method Raw Materials Catalyst/Enzyme Reaction Conditions Yield (%) Enantiomeric Purity Notes
Nucleophilic substitution 2-chlorobutyric acid, ammonia None 20-90°C, 2-30 hours 50-62 Not specified Cost-effective, reduces by-products
Enzymatic hydrolysis Racemic N-benzoyl-2-aminobutyric acid Acylase enzyme 60-85°C, 1-24 hours 50-60 Up to 95% ee Produces enantiopure (S)-form
Catalytic asymmetric synthesis Bis-silyl ketene acetals, silylated aminomethyl ether IDPi catalysts -60°C, one-pot, scalable Up to 99 95-96% enantiomeric High enantioselectivity, no protection needed

Chemical Reactions Analysis

Types of Reactions: 2-[(Propan-2-yl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Propan-2-yl)amino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical processes, influencing cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence ID
2-[(Propan-2-yl)amino]butanoic acid –NH–CH(CH₃)₂ at C2 of butanoic acid ~161.2 (calc.) Intermediate hydrophobicity, steric bulk N/A
2-Amino-2-methylbutanoic acid –NH₂ and –CH₃ at C2 of butanoic acid 117.15 Increased steric hindrance at C2
N-Nitroso-N-isopropyl-4-aminobutyric acid Nitroso (–NO) and isopropylamino at C4 174.2 Potential genotoxicity (nitrosamine class)
2-Butyrylaminopropionic acid Butyryl (–CO–C₃H₇) at C2 of propanoic acid ~173.2 (calc.) Higher hydrophobicity due to acyl group
4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid Thiazole-acetyl group at C4 of butanoic acid 346.4 Enhanced π-π interactions (thiazole ring)

Key Observations:

  • Reactivity: The nitroso group in N-Nitroso-N-isopropyl-4-aminobutyric acid () introduces carcinogenic risks, limiting its pharmaceutical use despite structural similarity .
  • Hydrophobicity: 2-Butyrylaminopropionic acid () has a shorter carbon chain but higher lipophilicity due to the butyryl group, which may improve membrane permeability .

Biological Activity

2-[(Propan-2-yl)amino]butanoic acid, also known as isopropyl amino butanoic acid, is a compound with the molecular formula C7H15NO2C_7H_{15}NO_2. Its structural characteristics, including the isopropylamino group attached to a butanoic acid backbone, contribute to its diverse biological activities and potential applications in various scientific fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with specific enzymes and metabolic pathways. The compound has been shown to modulate enzyme activity, influencing various biochemical processes. It can act as a substrate for certain enzymes, leading to the formation of metabolites that participate in cellular functions and physiological responses.

Enzyme Modulation

Research indicates that this compound can interact with enzymes involved in metabolic pathways. For example, it has demonstrated the ability to enhance or inhibit specific enzyme activities, which may have implications for metabolic regulation and therapeutic interventions.

Applications in Research

The compound has been utilized in various scientific research contexts:

  • Organic Synthesis : It serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of novel compounds with potential biological activity.
  • Biological Studies : Investigations into its effects on enzyme activity have provided insights into its role in metabolic processes. This includes studies on how it may influence pathways related to energy metabolism and cellular signaling.
  • Medicinal Chemistry : Ongoing research aims to explore its therapeutic potential, particularly as a precursor in drug development. The compound's structural similarities to other bioactive molecules suggest it may have roles in treating various conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Activity Modulation : A study demonstrated that this compound could enhance the activity of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antioxidant Properties : Research evaluating related compounds indicated that derivatives of this compound exhibited significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Therapeutic Applications : Preliminary findings suggest that this compound may influence neurotransmitter systems, indicating possible neuroprotective effects that warrant further investigation for neurological disorders.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular Formula
2-Amino-3-methyl-2-(propan-2-yl)butanoic acidC7H15NO2
2-[(Propan-2-yl)amino]propanoic acidC6H13NO2
3-Amino-2-methylhexanoic acidC8H17NO2

This table illustrates how variations in structure can lead to different biological activities and potential applications.

Q & A

Q. What protocols ensure reproducibility in kinetic studies of this compound’s enzymatic reactions?

  • Steps :

Pre-equilibrate enzymes (e.g., transaminases) and substrate in Tris-HCl buffer (pH 8.0) at 25°C.

Use stopped-flow spectroscopy to monitor initial reaction rates (λ = 340 nm for NADH cofactor).

Normalize data to protein concentration (Bradford assay) and triplicate runs.

  • Critical Parameter : Enzyme lot variability—source from a single vendor and validate activity beforehand .

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